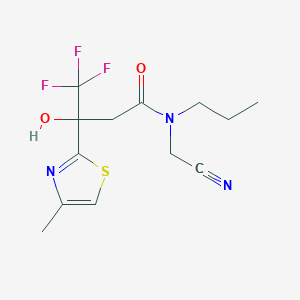![molecular formula C16H21N5O B2546755 1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097868-05-6](/img/structure/B2546755.png)
1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a pyridinyl group, a pyrazolyl group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. The cyclopentyl, pyridinyl, pyrazolyl, and urea groups would each contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could make the compound more soluble in polar solvents .科学的研究の応用
Antibacterial Compounds Synthesis
Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has been conducted to explore their use as antibacterial agents. The synthesis process involves reacting various active methylene compounds to produce derivatives including pyran, pyridine, and pyridazine, alongside pyrazole and oxazole derivatives. Some of these compounds demonstrated high antibacterial activity, indicating their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Oligomeric and Macrocyclic Ureas
Another study explored the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine. It found that specific conditions led to the formation of cyclic trimers and tetramers. This research highlights the potential for designing new cyclic compounds with varied applications, including materials science and drug development (Gube et al., 2012).
Molecular Interactions and Hydrogen Bonding
The effects of substituents on pyrid-2-yl ureas toward intramolecular hydrogen bonding and complexation with cytosine were examined, revealing insights into molecular conformation and interaction mechanisms. This research contributes to understanding how molecular modifications can influence binding affinities and molecular structures, with implications for designing more effective molecular probes and therapeutic agents (Chien et al., 2004).
Recognition of Urea and Derivatives
A study on a novel pyridine-incorporated cyclo[6]aramide revealed its capacity for recognizing urea and its derivatives through multiple hydrogen bonding interactions. This research opens new avenues for developing sensors and selective binding materials for urea and similar molecules, which could have significant applications in environmental monitoring and diagnostic assays (Kang et al., 2017).
Eco-Friendly Catalysis
The development of eco-friendly catalysis methods using urea as an organo-catalyst for synthesizing diverse and densely functionalized heterocyclic scaffolds was demonstrated. Such research promotes sustainable chemistry practices while expanding the toolkit available for synthesizing complex organic molecules, potentially useful in pharmaceuticals and materials science (Brahmachari & Banerjee, 2014).
作用機序
Target of Action
Similar compounds have been known to target enzymes like soluble epoxide hydrolase .
Biochemical Pathways
Similar compounds have been known to affect pathways related to hypertension, inflammation, and pain syndromes .
Result of Action
Similar compounds have been known to inhibit rna virus replication and soluble epoxide hydrolase .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-cyclopentyl-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(20-15-5-1-2-6-15)18-8-9-21-12-14(11-19-21)13-4-3-7-17-10-13/h3-4,7,10-12,15H,1-2,5-6,8-9H2,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDYZXNFVIHPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

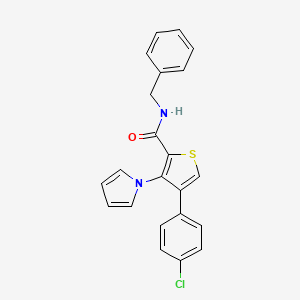
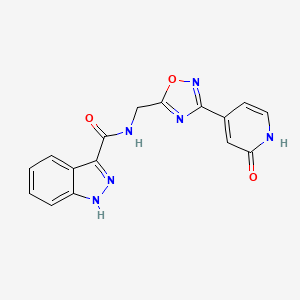
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)
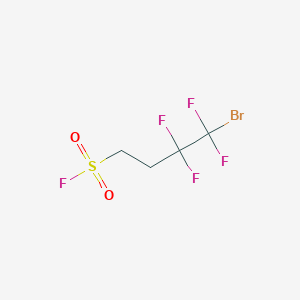
![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)
![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)

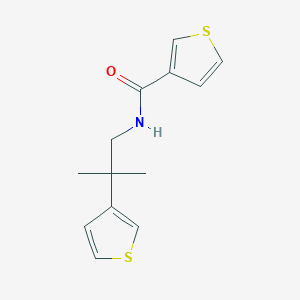
![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)
![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)
